molecular formula C22H22N4O2 B140123 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine CAS No. 1006890-24-9

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine

Cat. No.: B140123
CAS No.: 1006890-24-9
M. Wt: 374.4 g/mol
InChI Key: DHUGCEREBSKVDJ-UHFFFAOYSA-N
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Description

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a quinoline moiety, and various functional groups such as methoxy and dimethylamine. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.

    Functional Group Modifications: The methoxy and dimethylamine groups are introduced through standard organic reactions such as methylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

Uniqueness

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is unique due to its combined quinazoline and quinoline structures, which may confer distinct biological activities not seen in simpler analogs

Properties

IUPAC Name

7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUGCEREBSKVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648046
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006890-24-9
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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